molecular formula C16H22ClN3 B564475 Desethyl Chloroquine-d4 CAS No. 1189971-72-9

Desethyl Chloroquine-d4

Cat. No. B564475
CAS RN: 1189971-72-9
M. Wt: 295.847
InChI Key: MCYUUUTUAAGOOT-AUHPCMSFSA-N
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Description

Desethyl Chloroquine-d4 is the deuterium labeled Desethyl chloroquine . Desethyl chloroquine is a major desethyl metabolite of Chloroquine . Chloroquine diphosphate is an inhibitor of autophagy and toll-like receptors (TLRs). Desethyl chloroquine possesses antiplasmodic activity .


Synthesis Analysis

Desethyl Chloroquine-d4 is formed when Chloroquine undergoes dealkylation, primarily by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 and to a lesser extent by CYP2D6 .


Molecular Structure Analysis

The molecular formula of Desethyl Chloroquine-d4 is C16H22ClN3 . The structure of Desethyl Chloroquine-d4 is similar to that of Chloroquine, with the difference being the replacement of an ethyl group in Chloroquine with a deuterium-labeled ethyl group .


Physical And Chemical Properties Analysis

Desethyl Chloroquine-d4 has a molecular weight of 295.8 . It is slightly soluble in DMSO, Methanol . The InChI code is InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12 (2)20-15-8-10-19-16-11-13 (17)6-7-14 (15)16/h6-8,10-12,18H,3-5,9H2,1-2H3, (H,19,20)/i4D2,9D2 .

Scientific Research Applications

Analytical Standards

Desethyl Chloroquine-d4 is used as an internal standard for the quantification of desethyl hydroxychloroquine . It is used in analytical chemistry to ensure the precision and accuracy of the analytical methods used for the determination of desethyl hydroxychloroquine concentrations in various samples .

Antiparasitics

Desethyl Chloroquine-d4 is categorized under antiparasitics . It is used in the research of parasitic diseases, contributing to the development of new treatments and therapies .

Antiprotozoals

As an antiprotozoal, Desethyl Chloroquine-d4 is used in the study of diseases caused by protozoans, such as malaria . It aids in understanding the disease mechanisms and in the development of effective drugs .

Antivirals

Desethyl Chloroquine-d4 is also classified under antivirals . It is used in the research of viral diseases, including COVID-19 , helping in the development of antiviral drugs and therapies .

Immunology & Inflammation

In the field of immunology and inflammation, Desethyl Chloroquine-d4 is used in the research of autoimmune diseases like lupus and rheumatoid arthritis . It helps in understanding the immune response and inflammation processes in these conditions .

Toxicology & Xenobiotic Metabolism

Desethyl Chloroquine-d4 is used in the study of toxicology and xenobiotic metabolism . It is particularly useful in the research of cytochrome P450s, which are involved in drug metabolism .

Mass Spectrometry

In mass spectrometry, Desethyl Chloroquine-d4 is used as an internal standard for the quantification of desethyl hydroxychloroquine . It helps in ensuring the accuracy and reliability of mass spectrometry results .

Pharmaceutical Research

Desethyl Chloroquine-d4 is a major product of the stereoselective human metabolism . It is used in pharmaceutical research to study the metabolism of Chloroquine, which is used for treating and preventing malaria .

Mechanism of Action

Target of Action

Desethyl Chloroquine-d4 is a deuterium labeled version of Desethyl Chloroquine . Desethyl Chloroquine is a major desethyl metabolite of Chloroquine , which is an inhibitor of autophagy and toll-like receptors (TLRs) . The primary targets of Desethyl Chloroquine-d4 are therefore likely to be similar to those of Chloroquine, which include the malarial parasite Plasmodium and TLRs .

Mode of Action

Chloroquine, and by extension Desethyl Chloroquine-d4, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The biochemical pathways affected by Desethyl Chloroquine-d4 are likely to be similar to those affected by Chloroquine. Chloroquine is known to inhibit autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional cellular components . It also modulates the activity of TLRs, which play a key role in the innate immune system .

Pharmacokinetics

The 4-aminoquinolines, a group that includes Chloroquine and its metabolites, are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active Desethyl Chloroquine and bisdesethyl Chloroquine . Both Chloroquine and Desethyl Chloroquine concentrations decline slowly, with elimination half-lives of 20 to 60 days .

Result of Action

The molecular and cellular effects of Desethyl Chloroquine-d4’s action are likely to be similar to those of Chloroquine. Chloroquine has been shown to modulate the antitumor immune response by resetting tumor-associated macrophages toward M1 phenotype . This results in a decrease in the immunosuppressive infiltration of myeloid-derived suppressor cells and Treg cells, thus enhancing antitumor T-cell immunity .

Action Environment

The action of Desethyl Chloroquine-d4, like that of Chloroquine, can be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect the metabolism of Chloroquine.

Future Directions

Desethyl Chloroquine-d4 is intended for use as an internal standard for the quantification of desethylchloroquine by GC- or LC-MS . This suggests that it could be used in future research and development activities related to the study of Chloroquine and its metabolites.

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-AUHPCMSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675789
Record name N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189971-72-9
Record name N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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